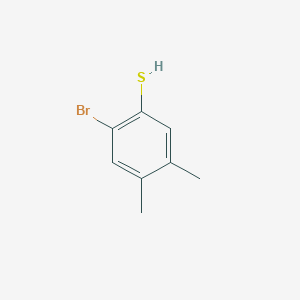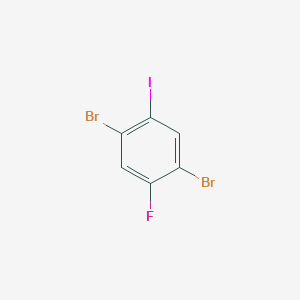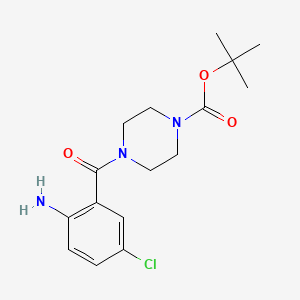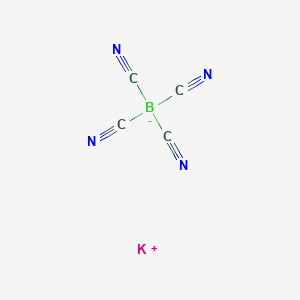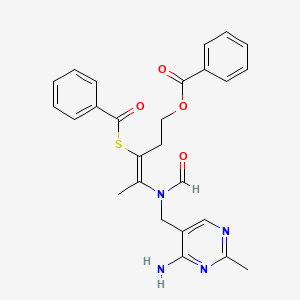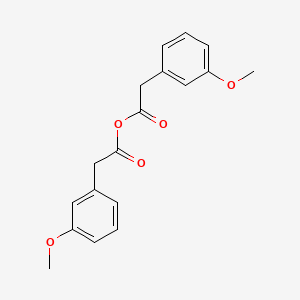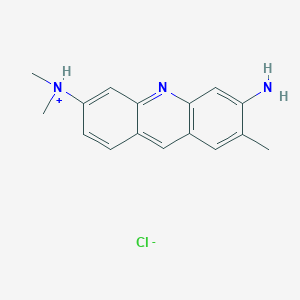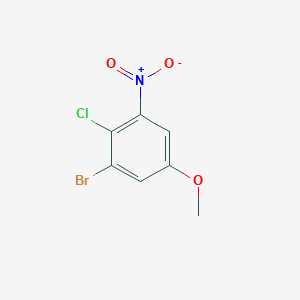
1-Bromo-2-chloro-5-methoxy-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO3. It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and nitro groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common synthetic route includes:
Nitration: Introducing the nitro group to the benzene ring.
Bromination: Adding the bromine atom to the benzene ring.
Chlorination: Introducing the chlorine atom.
Methoxylation: Adding the methoxy group.
Each step requires specific conditions and reagents. For example, nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. Bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide. Chlorination often involves chlorine gas or a chlorinating agent like sulfuryl chloride. Methoxylation can be performed using methanol in the presence of a base .
Chemical Reactions Analysis
1-Bromo-2-chloro-5-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the existing substituents direct the incoming electrophile to specific positions on the benzene ring.
Nucleophilic Aromatic Substitution: The nitro group can activate the benzene ring towards nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common reagents and conditions for these reactions include acids, bases, catalysts, and specific solvents. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
1-Bromo-2-chloro-5-methoxy-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential biological activity.
Material Science: It is used in the preparation of materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution, the nitro group acts as a deactivating group, directing electrophiles to the meta position relative to itself. In nucleophilic aromatic substitution, the nitro group enhances the reactivity of the benzene ring towards nucleophiles by stabilizing the negative charge on the intermediate .
Comparison with Similar Compounds
1-Bromo-2-chloro-5-methoxy-3-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-chloro-4-nitrobenzene: Lacks the methoxy group, which affects its reactivity and applications.
1-Bromo-2-chloro-5-methoxybenzene: Lacks the nitro group, making it less reactive in nucleophilic aromatic substitution.
1-Bromo-2-chloro-3-nitrobenzene: Lacks the methoxy group and has different substitution patterns, affecting its chemical behavior.
These comparisons highlight the unique combination of substituents in this compound, which confer specific reactivity and applications.
Properties
IUPAC Name |
1-bromo-2-chloro-5-methoxy-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGALCFNGQFRMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263376-18-6 |
Source


|
| Record name | 1-bromo-2-chloro-5-methoxy-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

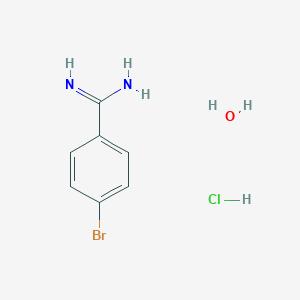
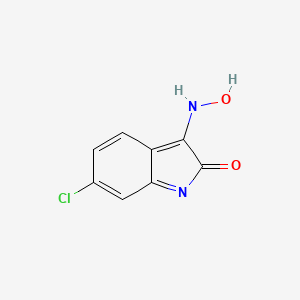
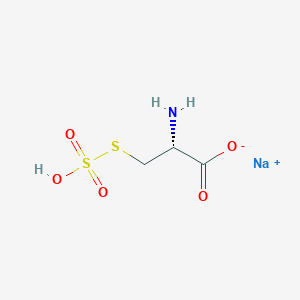
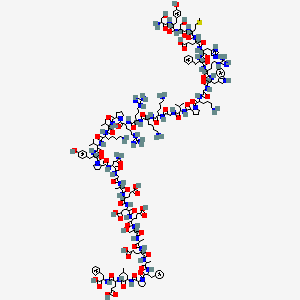
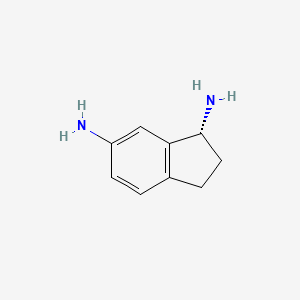
![2,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B7984374.png)
